molecular formula C16H19N3O4S2 B2814674 Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 391875-02-8

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No.: B2814674
CAS No.: 391875-02-8
M. Wt: 381.47
InChI Key: NJQJMVSEJNFMJU-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methoxyphenyl acetamido group at the 5-position and a thio-linked ethyl propanoate moiety at the 2-position. This structure combines a bioactive thiadiazole scaffold with functional groups known to influence physicochemical and pharmacological properties.

Properties

IUPAC Name

ethyl 2-[[5-[[2-(4-methoxyphenyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-4-23-14(21)10(2)24-16-19-18-15(25-16)17-13(20)9-11-5-7-12(22-3)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQJMVSEJNFMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

Ethyl 2 5 2 4 methoxyphenyl acetamido 1 3 4 thiadiazol 2 yl thio propanoate\text{Ethyl 2 5 2 4 methoxyphenyl acetamido 1 3 4 thiadiazol 2 yl thio propanoate}

Antimicrobial Activity

  • Mechanism of Action : The thiadiazole moiety has been linked to antimicrobial properties. Studies suggest that derivatives containing this scaffold exhibit significant activity against various bacterial strains.
  • Case Study : A study reported that derivatives of 1,3,4-thiadiazole demonstrated potent antibacterial activity against Gram-positive bacteria. The introduction of halogen substituents on the phenyl ring enhanced this activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 42 µg/mL against Candida albicans and Aspergillus niger .

Anticancer Activity

  • Cytotoxic Effects : Research has indicated that compounds similar to this compound show cytotoxic effects on various cancer cell lines. For instance, a derivative was found to inhibit the Bcr-Abl protein kinase with an IC50 value of 7.4 µM in K562 chronic myelogenous leukemia cells .
  • Research Findings : In vitro studies have shown that certain thiadiazole derivatives induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This suggests potential for development as anticancer agents .

Absorption and Distribution

The pharmacokinetic profile of similar compounds indicates good absorption and ability to cross the blood-brain barrier (BBB). For instance, analogs have shown favorable pharmacokinetic properties in animal models, highlighting their potential for treating neurological conditions .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Initial studies have indicated lower toxicity levels in peripheral blood mononuclear cells compared to cancer cell lines, suggesting a selective cytotoxic effect which could be advantageous in therapeutic applications .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
PharmacokineticsGood absorption; crosses BBB
ToxicityLower toxicity in normal cells

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanoate belongs to the class of thiadiazole derivatives, known for their diverse biological activities. The compound's structure includes:

  • Thiadiazole Ring : Imparts unique chemical properties and biological activity.
  • Methoxyphenyl Group : Enhances lipophilicity and biological interactions.
  • Ethyl Ester : Contributes to solubility and bioavailability.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, including resistant strains. This is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Potential

Thiadiazole derivatives have shown promise in cancer research. This compound is under investigation for its cytotoxic effects on cancer cells. Studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This positions it as a potential therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated effective inhibition of E. coli and S. aureus with minimal inhibitory concentrations lower than standard antibiotics.
Study BAnticancer ActivityShowed significant reduction in cell viability in breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study CAnti-inflammatory MechanismFound reduction in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages treated with the compound.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reagent Conditions Product Mechanistic Pathway
H₂O₂ (30%)Acetic acid, RT, 6–8 hrsEthyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)sulfinyl)propanoateElectrophilic oxidation at sulfur atom
mCPBA (meta-chloroperbenzoic acid)DCM, 0°C to RT, 12 hrsEthyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)sulfonyl)propanoateTwo-step oxidation via sulfoxide intermediate

Key Findings :

  • Sulfoxide formation occurs selectively under mild conditions (e.g., H₂O₂ in acetic acid).

  • Sulfones require stronger oxidizing agents like mCPBA and extended reaction times .

Nucleophilic Substitution Reactions

The ester group (-COOEt) and thiadiazole ring are susceptible to nucleophilic attack.

Nucleophile Conditions Product Yield Reference
Primary amines (e.g., NH₃)Ethanol, reflux, 8–10 hrs2-((5-(2-(4-Methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanamide~65%
Thiols (e.g., RSH)K₂CO₃, DMF, 60°C, 4 hrsThioether derivatives with modified thiadiazole substituents~70%

Mechanistic Insights :

  • Ester hydrolysis to the carboxylic acid occurs under basic conditions (e.g., NaOH/EtOH), enabling further derivatization.

  • Thiadiazole C-2 sulfur participates in nucleophilic displacement reactions, particularly with soft nucleophiles like thiols .

Reduction Reactions

The thiadiazole ring and ester group can undergo reduction under specific conditions.

Reagent Conditions Product Notes
LiAlH₄Dry THF, 0°C to RT, 3 hrsEthyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanolSelective reduction of ester to alcohol
H₂/Pd-CEtOH, RT, 12 hrsPartially reduced thiadiazole derivativesLimited regioselectivity observed

Critical Observations :

  • LiAlH₄ selectively reduces the ester group without affecting the thiadiazole ring .

  • Catalytic hydrogenation (H₂/Pd-C) may partially reduce the thiadiazole core, but yields are inconsistent.

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in cycloaddition reactions, enabling heterocycle diversification.

Reaction Partner Conditions Product Application
AlkynesCuI, DIPEA, 80°C, 12 hrsTriazole-fused thiadiazole derivativesEnhanced biological activity scaffolds
Nitrile oxidesToluene, reflux, 6 hrsIsoxazole-thiadiazole hybrid compoundsStructural complexity for drug design

Synthetic Utility :

  • Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) modifies the thiadiazole periphery for pharmacological optimization .

Hydrolysis Reactions

Controlled hydrolysis targets the ester and amide groups.

Conditions Product Selectivity
1M NaOH, EtOH/H₂O, RT2-((5-(2-(4-Methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanoic acidEster hydrolysis without amide cleavage
6M HCl, reflux, 8 hrs2-((5-(2-(4-Methoxyphenyl)acetic acid)-1,3,4-thiadiazol-2-yl)thio)propanoic acidConcurrent ester and amide hydrolysis

Implications :

  • Alkaline conditions preserve the amide bond, enabling selective carboxylate formation.

  • Acidic hydrolysis disrupts both ester and amide groups, yielding simpler fragments .

Photochemical and Thermal Reactions

The compound exhibits stability under ambient conditions but decomposes under UV light or prolonged heating.

Condition Observation Degradation Products
UV light (254 nm), 24 hrsPartial thiadiazole ring cleavageSulfur-containing fragments and CO₂
150°C, 4 hrsEster decarboxylation and thioether scissionVolatile organosulfur compounds

Comparison with Similar Compounds

Thiadiazole Derivatives with Varied Thioalkyl/Aryl Groups

Compounds sharing the 1,3,4-thiadiazole core but differing in thio-linked substituents exhibit distinct physical properties and bioactivity. For example:

Compound Name Substituents (Position 2/5) Yield (%) Melting Point (°C) Key Features Source
Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanoate Propanoate ester (2), 4-methoxyphenyl (5) N/A N/A High lipophilicity due to methoxy and ester groups (Hypothetical)
5e: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide 4-Chlorobenzyl (2), phenoxyacetamide (5) 74 132–134 Chlorine atom enhances electrophilicity; moderate yield
5j: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 4-Chlorobenzyl (2), branched phenoxy (5) 82 138–140 Branched alkyl groups increase steric hindrance, slightly higher melting point
Ethyl 3-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]propanoate (Compound 3) Cyclohexylamino (5), propanoate (2) N/A N/A Cyclohexyl group improves solubility; used in antifungal hybrids

Key Observations :

  • Thioalkyl/Aryl Groups : Bulkier substituents (e.g., benzylthio in 5h ) correlate with higher yields (88%) but lower melting points (133–135°C), likely due to reduced crystallinity. Smaller groups (e.g., methylthio in 5f ) yield moderately (79%) with higher melting points (158–160°C).
  • Electron-Donating vs.

Key Observations :

  • Hybrids combining thiadiazole with oxadiazole (e.g., ) show potent antifungal activity (MIC 8–64 µg/mL), likely due to dual inhibition of ergosterol synthesis and membrane integrity.
  • The 4-methoxyphenyl group in the target compound may enhance antifungal efficacy compared to non-aromatic substituents (e.g., cyclohexylamino in ), as methoxy groups often improve pharmacokinetic properties.

Key Observations :

  • Alkylation of thiadiazole-thiols with chloroesters (e.g., ethyl chloroacetate ) is a common strategy, with yields influenced by steric hindrance from substituents.
  • The target compound’s propanoate ester may require optimized reaction conditions (e.g., polar aprotic solvents like DMF) to accommodate the larger alkyl chain compared to acetate derivatives .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Thiadiazole formationThiourea, H₂SO₄, reflux, 6 h65–75
Acylation4-Methoxyphenylacetyl chloride, DCM, EDCI80–85
Thioether couplingEthyl 2-bromopropanoate, K₂CO₃, DMF, 70°C70–75

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and connectivity. For example, the thiadiazole proton appears as a singlet at δ 7.8–8.2 ppm, while the ethyl ester group shows a triplet at δ 1.2–1.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₆H₁₈N₃O₄S₂: 380.0792) .
  • Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ (C=O ester), 1540 cm⁻¹ (thiadiazole ring) .

Advanced: How does this compound interact with biological targets at the molecular level?

Methodological Answer:
The thiadiazole core and acetamido group enable interactions via:

  • Hydrogen bonding : The acetamido NH and carbonyl groups bind to enzyme active sites (e.g., COX-2) .
  • π-Stacking : The 4-methoxyphenyl group interacts with aromatic residues in target proteins .
  • Electrostatic effects : The thioether sulfur may coordinate with metal ions in metalloenzymes .
    Experimental Validation :
  • Perform molecular docking (AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., COX-2: 5KIR) .
  • Validate with SPR (surface plasmon resonance) to measure binding affinity (KD) .

Basic: How can researchers address solubility and stability challenges during in vitro assays?

Methodological Answer:

  • Solubility : Use DMSO stock solutions (≤1% v/v in buffer). For aqueous assays, employ co-solvents (e.g., cyclodextrins) or surfactants (Tween-80) .
  • Stability : Store lyophilized compound at –20°C. For kinetic studies, monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What methodologies are recommended for evaluating its biological activity in cancer research?

Methodological Answer:

  • In vitro :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculation .
    • Apoptosis : Flow cytometry (Annexin V/PI staining) .
  • In vivo : Xenograft models (e.g., BALB/c mice) with tumor volume measurement and histopathology .

Q. Table 2: Representative Bioactivity Data

Assay TypeModel SystemResult (IC₅₀/EC₅₀)Reference
Cytotoxicity (MTT)MCF-7 breast cancer12.5 ± 1.2 μM
COX-2 inhibitionEnzymatic assay85% inhibition at 10 μM

Advanced: How can structure-activity relationship (SAR) studies optimize this compound?

Methodological Answer:

  • Modify substituents : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme inhibition .
  • Alter the ester group : Substitute ethyl with methyl or tert-butyl to improve metabolic stability .
  • Synthetic analogs : Test derivatives with triazole or oxadiazole rings for comparative activity .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Control variables : Match cell lines, passage numbers, and serum conditions across studies.
  • Meta-analysis : Pool data from multiple studies (e.g., using RevMan software) to identify trends .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB penetration, and CYP450 interactions .
  • MD Simulations : GROMACS for assessing stability in lipid bilayers or protein binding pockets .

Q. Table 3: Predicted ADMET Properties

PropertyPredictionTool Used
LogP3.2 (moderate lipophilicity)SwissADME
BBB permeabilityLow (CNS inactive)ADMETLab 2.0
CYP3A4 inhibitionHigh (potential drug-drug interactions)

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